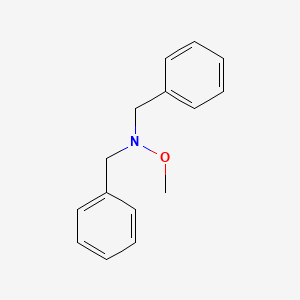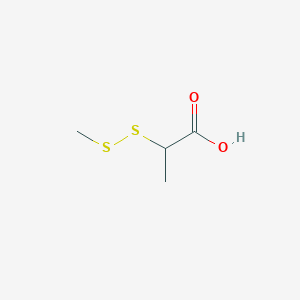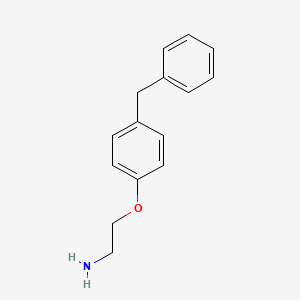![molecular formula C11H9N5O2S B8591028 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethoxy-2-methanesulfonyl pyrimidine with appropriate benzimidazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzimidazoles, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . Additionally, it can modulate receptor activity, leading to changes in cellular signaling and function.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine have structural similarities and comparable pharmacological properties.
Uniqueness
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine is unique due to its combined structural features of pyrimidine and benzimidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
特性
分子式 |
C11H9N5O2S |
|---|---|
分子量 |
275.29 g/mol |
IUPAC名 |
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H9N5O2S/c1-19(17,18)11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3 |
InChIキー |
TZSMBTDQLOYMBE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=CC(=N1)N2C=NC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B8590949.png)
![4-[4'-(Phenylethynyl)phenylethynyl]phenylbromide](/img/structure/B8590953.png)
![3-[(Oxiran-2-yl)methyl]-2-(propan-2-yl)-1,3-oxazolidine](/img/structure/B8590958.png)




![Benzenethiol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8591014.png)






